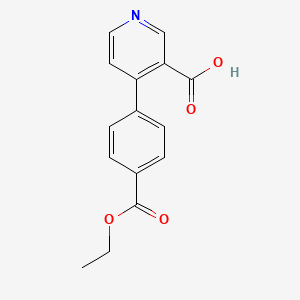
4-(3,5-Dichlorophenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-Dichlorophenyl)nicotinic acid (4-DCPA) is a synthetic derivative of nicotinic acid and has been used for a wide range of scientific research applications. It is a white to off-white crystalline solid with a molecular weight of 315.09 g/mol and a melting point of 167-169°C. 4-DCPA is highly soluble in water and ethanol, and is widely used in a variety of laboratory experiments.
科学的研究の応用
4-(3,5-Dichlorophenyl)nicotinic acid, 95% has been widely used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of nitric oxide in cells and tissues. Additionally, 4-(3,5-Dichlorophenyl)nicotinic acid, 95% has been used in the study of the effects of oxidative stress on cells, the study of the effects of UV radiation on cells, and the study of the effects of drugs on cells. Furthermore, 4-(3,5-Dichlorophenyl)nicotinic acid, 95% has been used in the study of the effects of hormones on cells and in the study of the effects of environmental pollutants on cells.
作用機序
4-(3,5-Dichlorophenyl)nicotinic acid, 95% is known to act as an agonist at nicotinic acid receptors, which are found in various tissues and organs. Upon binding to the receptor, 4-(3,5-Dichlorophenyl)nicotinic acid, 95% triggers a series of intracellular signaling events, leading to the activation of various cellular processes. Furthermore, 4-(3,5-Dichlorophenyl)nicotinic acid, 95% is known to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
4-(3,5-Dichlorophenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to stimulate the release of insulin from the pancreas and to reduce the levels of triglycerides in the blood. Additionally, 4-(3,5-Dichlorophenyl)nicotinic acid, 95% has been found to reduce the levels of cholesterol in the blood and to reduce the risk of cardiovascular disease. Furthermore, 4-(3,5-Dichlorophenyl)nicotinic acid, 95% has been found to reduce the risk of stroke and to improve cognitive function.
実験室実験の利点と制限
4-(3,5-Dichlorophenyl)nicotinic acid, 95% has several advantages for laboratory experiments. It is highly soluble in water and ethanol and can be easily synthesized in a two-step process. Additionally, 4-(3,5-Dichlorophenyl)nicotinic acid, 95% is known to act as an agonist at nicotinic acid receptors, which makes it useful for the study of the effects of hormones and drugs on cells. However, 4-(3,5-Dichlorophenyl)nicotinic acid, 95% is also known to inhibit the enzyme acetylcholinesterase, which can lead to side effects such as increased heart rate, sweating, and nausea.
将来の方向性
There are a number of potential future directions for research involving 4-(3,5-Dichlorophenyl)nicotinic acid, 95%. These include further studies of its effects on the cardiovascular system, its effects on the nervous system, and its potential as a therapeutic agent. Additionally, further studies could be conducted to determine the optimal dose and route of administration for 4-(3,5-Dichlorophenyl)nicotinic acid, 95%. Furthermore, further studies could be conducted to investigate the potential of 4-(3,5-Dichlorophenyl)nicotinic acid, 95% as a biomarker for the early detection of diseases. Finally, further studies could be conducted to investigate the potential of 4-(3,5-Dichlorophenyl)nicotinic acid, 95% as an anti-cancer agent.
合成法
4-(3,5-Dichlorophenyl)nicotinic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 3,5-dichlorophenol with acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH). The second step involves the reaction of the intermediate product with nicotinic acid in the presence of a catalytic amount of p-toluenesulfonic acid. The yields of the two steps are typically in the range of 80-90%.
特性
IUPAC Name |
4-(3,5-dichlorophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-8-3-7(4-9(14)5-8)10-1-2-15-6-11(10)12(16)17/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDIUXUBCBEYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692693 |
Source


|
| Record name | 4-(3,5-Dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261939-11-0 |
Source


|
| Record name | 4-(3,5-Dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-hydroxypyridine, 95%](/img/structure/B6415304.png)
![6-Amino-3-[3-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6415307.png)
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-hydroxypyridine, 95%](/img/structure/B6415310.png)
![6-Amino-3-[3-(N-ethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6415314.png)
